molecular formula C19H25N3O3S B6420253 tert-butyl 2-(3-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1325306-01-1

tert-butyl 2-(3-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No.: B6420253
CAS No.: 1325306-01-1
M. Wt: 375.5 g/mol
InChI Key: DIJWTARNIHOGOX-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-1-ene core. Key structural elements include:

  • A tert-butyl carbamate group at position 8, providing steric bulk and stability .
  • A sulfanylidene (thione) group at position 3, which enhances reactivity toward nucleophiles and metal coordination .

This compound belongs to a broader class of spirocyclic triazaspirodecanes, which are of interest in medicinal chemistry for their conformational rigidity and ability to modulate biological targets .

Properties

IUPAC Name

tert-butyl 3-(3-methoxyphenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-18(2,3)25-17(23)22-10-8-19(9-11-22)20-15(16(26)21-19)13-6-5-7-14(12-13)24-4/h5-7,12H,8-11H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJWTARNIHOGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC(=S)C(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl 2-(3-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N3O4SC_{19}H_{25}N_{3}O_{4}S, with a molecular weight of approximately 359.425 g/mol. The compound features a spirocyclic structure which is significant in medicinal chemistry for enhancing biological activity.

Antimicrobial Properties

Recent studies have shown that compounds with similar structural motifs exhibit notable antimicrobial activity. For instance, derivatives of triazaspiro compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
tert-butyl 2-(3-methoxyphenyl)-3-sulfanylidene...TBDTBD

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies using cell lines such as HeLa and MCF-7 have indicated that similar spirocyclic compounds can induce apoptosis in cancer cells at specific concentrations.

Case Study: Cytotoxic Effects
A study assessed the cytotoxic effects of a related triazaspiro compound on MCF-7 cells. The results indicated an IC50 value of approximately 25 µM, suggesting that modifications in the structure could enhance or diminish activity.

The proposed mechanism of action for compounds like tert-butyl 2-(3-methoxyphenyl)-3-sulfanylidene involves interaction with cellular targets such as protein kinases or enzymes involved in metabolic pathways. This interaction can disrupt normal cellular functions leading to apoptosis in cancer cells or inhibition of bacterial growth.

Research Findings

Several research articles highlight the biological activity of related compounds. For example:

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that triazaspiro compounds exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : Research in Cancer Letters showed that spirocyclic compounds could effectively induce cell death in various cancer cell lines through mitochondrial pathways.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the phenyl group or sulfanylidene moiety can enhance biological activity.

Comparison with Similar Compounds

Positional Isomerism: 3-Methoxy vs. 4-Methoxy

  • tert-Butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS: 892295-95-3)
    • The 4-methoxy substituent alters electronic distribution, reducing steric hindrance compared to the 3-methoxy analog.
    • Molecular weight: 375.49 (C₁₉H₂₅N₃O₃S) .

Bulkier Substituents

  • tert-Butyl 2-(4-tert-butylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
    • The 4-tert-butylphenyl group increases hydrophobicity (logP) and steric demand.
    • Molecular weight: 401.57 (C₂₂H₃₁N₃O₂S) .
  • Molecular weight: 373.52 (C₂₀H₂₇N₃O₂S) .

Functional Group Modifications

Sulfanylidene vs. Oxo Group

  • tert-Butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS: 865626-62-6)
    • Replacing sulfanylidene with an oxo group reduces thiol-mediated reactivity.
    • Molecular weight: 329.39 (C₁₈H₂₃N₃O₃) .
  • Molecular weight: 359.42 (C₁₉H₂₅N₃O₄) .

Reactivity and Stability

  • Sulfanylidene-Containing Compounds :
    • Exhibit higher reactivity toward alkylation and oxidation compared to oxo analogs due to the thiocarbonyl group .
    • Prone to hydrolysis under acidic conditions, necessitating inert storage (e.g., dry, argon atmosphere) .
  • Oxo-Containing Compounds :
    • More stable under ambient conditions but require protection of the ketone group during functionalization .

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